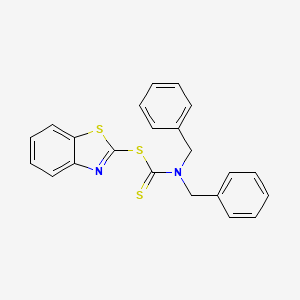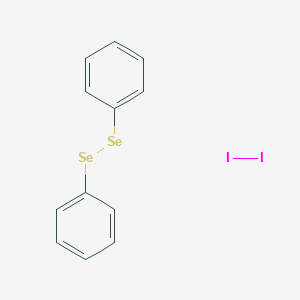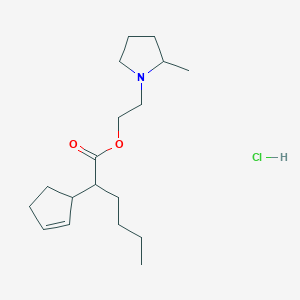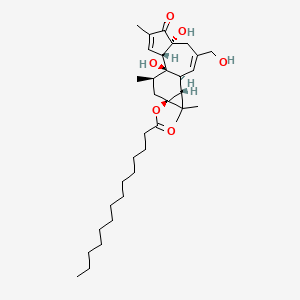
12-Deoxyphorbol-13-tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Deoxyphorbol-13-tetradecanoate is a phorbol ester, a class of compounds known for their biological activity, particularly in the activation of protein kinase C (PKC). These compounds are derived from the diterpene phorbol and are known for their role in tumor promotion and other cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol-13-tetradecanoate typically involves the esterification of 12-deoxyphorbol with tetradecanoic acid. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve the extraction of phorbol esters from natural sources such as the latex of Euphorbia resinifera. The extracted compounds are then subjected to purification processes such as chromatography to isolate the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Deoxyphorbol-13-tetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol backbone.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phorbol esters .
Applications De Recherche Scientifique
12-Deoxyphorbol-13-tetradecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the activation of protein kinase C and other signaling pathways.
Biology: The compound is employed in research on cell differentiation, proliferation, and apoptosis.
Medicine: Due to its role in activating protein kinase C, it is studied for its potential therapeutic applications in cancer and other diseases.
Industry: Phorbol esters, including this compound, are used in the development of bioactive compounds and as tools in biochemical research
Mécanisme D'action
The primary mechanism of action of 12-Deoxyphorbol-13-tetradecanoate involves the activation of protein kinase C (PKC). This activation occurs through the binding of the compound to the C1 domain of PKC, which induces a conformational change and subsequent activation of the enzyme. This activation leads to a cascade of downstream signaling events that can affect various cellular processes, including gene expression, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Phorbol 12-myristate 13-acetate (PMA): Another potent activator of PKC, often used as a reference compound in studies.
12-Deoxyphorbol 13-acetate: A less potent activator compared to 12-Deoxyphorbol-13-tetradecanoate.
12-Deoxyphorbol 13-phenylacetate: Known for its distinct pattern of cellular localization compared to other phorbol esters
Uniqueness: this compound is unique due to its specific esterification pattern, which influences its potency and biological activity. Its ability to induce specific cellular responses makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
53414-26-9 |
|---|---|
Formule moléculaire |
C34H54O6 |
Poids moléculaire |
558.8 g/mol |
Nom IUPAC |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |
InChI |
InChI=1S/C34H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)40-33-20-24(3)34(39)26(29(33)31(33,4)5)19-25(22-35)21-32(38)27(34)18-23(2)30(32)37/h18-19,24,26-27,29,35,38-39H,6-17,20-22H2,1-5H3/t24-,26+,27-,29-,32-,33+,34-/m1/s1 |
Clé InChI |
FDFRQMKAXPLXFL-UZAJRZOCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


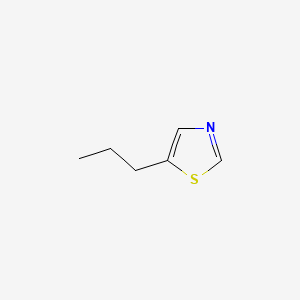

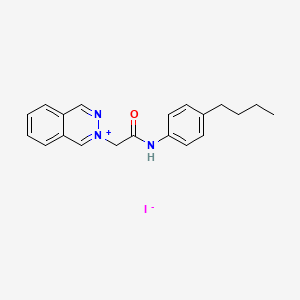
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
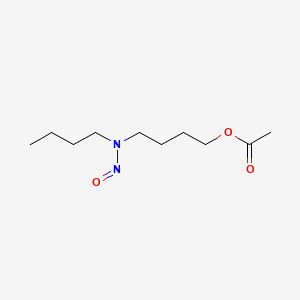
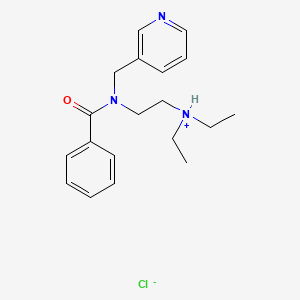
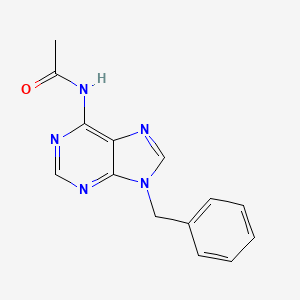
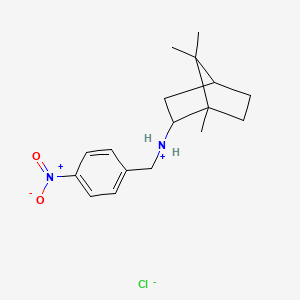
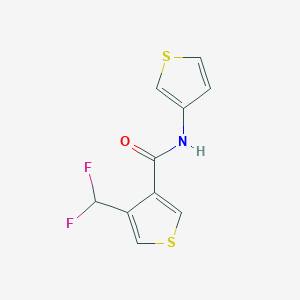

![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
